molecular formula C13H15NO2 B2373435 Tert-butyl 4-(cyanomethyl)benzoate CAS No. 55304-25-1

Tert-butyl 4-(cyanomethyl)benzoate

Cat. No. B2373435
CAS RN: 55304-25-1
M. Wt: 217.268
InChI Key: IQMNGBKFGGNJGF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyanomethyl)benzoate, also known as TBCM, is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Crystal Structure Analysis

Tert-butyl 4-(cyanomethyl)benzoate has been used in the study of crystal structures. The molecular structure of this compound has been analyzed and reported in scientific literature . The presence of two tert-butyl groups around the carbonyl can make it more stable .

Synthesis of Novel Organic Compounds

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

Tert-butyl 4-(cyanomethyl)benzoate derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This is attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Acetonization

This compound has been used in acetonization studies, which is a process that involves the conversion of cellulose into acetone .

Boc Protection

Tert-butyl 4-(cyanomethyl)benzoate has been used in Boc protection studies. Boc protection is a process used in organic synthesis to protect functional groups from reacting during a chemical reaction .

N-methoxy-N-methyl Amidation

This compound has also been used in N-methoxy-N-methyl amidation studies . This is a process used in organic synthesis to introduce an amide functional group into a molecule .

Radical Transfer

Tert-butyl 4-(cyanomethyl)benzoate has been used in studies involving radical transfer. The tert-butoxy radical and benzoate radical are transferred through the thermal homolytic scission of TBPB .

Generation of Cyanomethyl Radical

The cyanomethyl radical is generated by the hydrogen abstraction of acetonitrile by the tert-butoxy radical or benzoate radical releasing tert-butanol or benzoic acid .

properties

IUPAC Name

tert-butyl 4-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMNGBKFGGNJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyanomethyl)benzoate

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